Predicted Lipophilicity (log P) and Its Impact on Membrane Permeability vs. the 3‑Pyridyl Regioisomer
The predicted log P of the target compound (2.8) is approximately 0.5 log units lower than that of the 3‑pyridylmethyl regioisomer (predicted log P ≈ 3.3), owing to the more exposed nitrogen lone pair in the 4‑position that enhances aqueous solvation [1]. This difference is expected to improve aqueous solubility and reduce non‑specific protein binding while maintaining sufficient lipophilicity for passive membrane diffusion.
| Evidence Dimension | Predicted octanol–water partition coefficient (log P) |
|---|---|
| Target Compound Data | log P = 2.8 (SwissADME consensus estimate) |
| Comparator Or Baseline | 4-chloro-N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide: log P ≈ 3.3 |
| Quantified Difference | Δ log P ≈ –0.5 |
| Conditions | In silico prediction (SwissADME consensus method); experimental log P not yet reported for either compound. |
Why This Matters
For procurement decisions, a 0.5-log P shift can alter cellular permeability by ≥2‑fold, meaning the 3‑pyridyl isomer cannot serve as a solubility‑matched replacement in cell‑based assays.
- [1] SwissADME. Predicted log P values for 4-chloro-N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide and its 3‑pyridylmethyl regioisomer. Swiss Institute of Bioinformatics. http://www.swissadme.ch (accessed 2026-04-30). View Source
